
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride can be synthesized through the reaction of 3-chlorophenylcyclopropane with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves the following steps:
- Dissolving 3-chlorophenylcyclopropane in an inert solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Refluxing the mixture for several hours until the reaction is complete.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the reaction safely and efficiently .
化学反应分析
Types of Reactions
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学研究应用
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
相似化合物的比较
Similar Compounds
Cyclopropanecarbonyl chloride: Similar in structure but lacks the 3-chlorophenyl group.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclohexanecarbonyl chloride: Contains a six-membered ring instead of a three-membered ring.
Uniqueness
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropanecarbonyl chlorides . This makes it particularly useful in specific synthetic applications where the 3-chlorophenyl group is required .
属性
IUPAC Name |
1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTIQKKLOBAJEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640621 |
Source


|
| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501698-47-1 |
Source


|
| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
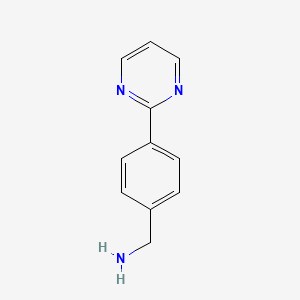
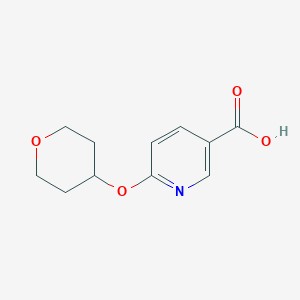
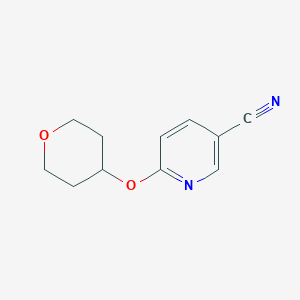
![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)
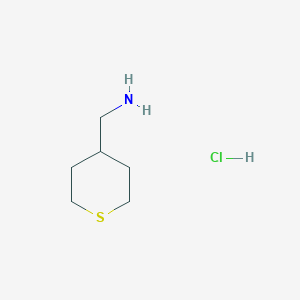
![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

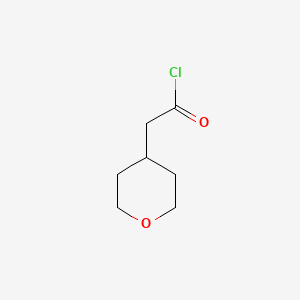
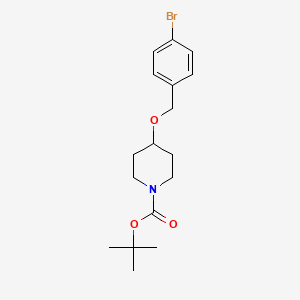
![[1-(furan-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B1325053.png)
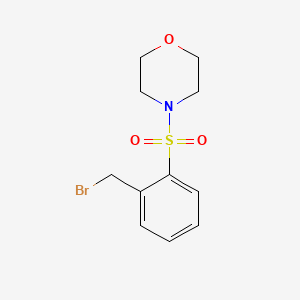
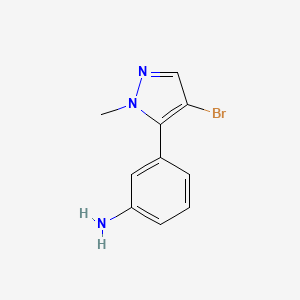
![[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1325062.png)
